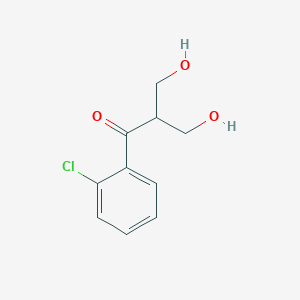
1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one is an organic compound with the molecular formula C9H11ClO3 It is a derivative of chalcone, a class of compounds known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one typically involves the reaction of 2-chlorobenzaldehyde with dihydroxyacetone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-Chlorophenyl)-3-oxopropanoic acid.
Reduction: Formation of 1-(2-Chlorophenyl)-3-hydroxypropan-1-ol.
Substitution: Formation of 1-(2-Aminophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one.
Scientific Research Applications
1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: Used in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one
- 1-(2-Methoxyphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one
- 1-(2-Bromophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one
Uniqueness
1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.
Biological Activity
1-(2-Chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one, also known by its CAS number 648416-60-8, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, along with relevant case studies and research findings.
- Molecular Formula : C11H13ClO4
- Molecular Weight : 244.67 g/mol
- IUPAC Name : 1-(2-chlorophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|---|
| Compound A (similar structure) | Staphylococcus aureus | 0.0039 | Strong |
| Compound B | Escherichia coli | 0.025 | Strong |
| Compound C | Bacillus subtilis | 0.015 | Moderate |
The Minimum Inhibitory Concentration (MIC) values demonstrate the potency of these compounds against common pathogens, suggesting that this compound may possess similar or enhanced antibacterial properties.
Antifungal Activity
In addition to antibacterial effects, the compound has been studied for its antifungal properties. Research shows that compounds with hydroxymethyl groups can enhance antifungal activity.
Table 2: Antifungal Activity of Related Compounds
| Compound | Fungal Strain | MIC (µM) | Activity Level |
|---|---|---|---|
| Compound D (similar structure) | Candida albicans | 16.69 | Moderate |
| Compound E | Fusarium oxysporum | 56.74 | Moderate to Strong |
These findings indicate that the presence of specific functional groups in the chemical structure can significantly influence antifungal efficacy.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of this compound and evaluating their biological activity. The synthesized compounds were tested against a panel of bacterial and fungal strains, revealing promising results in terms of both antibacterial and antifungal activities.
Research into the mechanism of action for compounds related to this compound suggests that they may inhibit specific enzymes critical for bacterial cell wall synthesis and fungal growth. This inhibition leads to cell lysis and death, making these compounds potential candidates for therapeutic development.
Properties
CAS No. |
648416-53-9 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO3/c11-9-4-2-1-3-8(9)10(14)7(5-12)6-13/h1-4,7,12-13H,5-6H2 |
InChI Key |
JYVZZIGPZMJWHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(CO)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















